4-Methoxy-2-indanone

Descripción general

Descripción

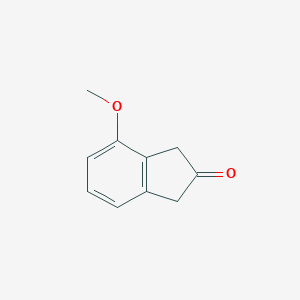

4-Methoxy-2-indanone is an organic compound belonging to the indanone family It features a methoxy group (-OCH₃) attached to the fourth position of the indanone structure

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride, followed by cyclization. This reaction typically uses aluminum chloride (AlCl₃) as a catalyst.

Nazarov Cyclization: Another method involves the Nazarov cyclization of 4-methoxy-1,3-pentadien-5-one in the presence of a Lewis acid, such as boron trifluoride (BF₃).

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of this compound typically yields 4-methoxyindan-2-ol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products:

Oxidation: 4-Methoxyphthalic acid or 4-methoxybenzoquinone.

Reduction: 4-Methoxyindan-2-ol.

Substitution: Various substituted indanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Precursor for Pharmacologically Active Compounds

4-Methoxy-2-indanone is primarily utilized as a precursor in the synthesis of various pharmacologically active compounds. Notably, it has been implicated in the development of potential antitumor and anti-inflammatory agents . The compound's structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have shown promising results in inhibiting cholinesterases, enzymes that break down acetylcholine, thus influencing neurological pathways.

Case Studies

- Adenosine Receptor Antagonists : Research has demonstrated that methoxy-substituted indanones can serve as dual antagonists for A1 and A2A adenosine receptors. One study identified a derivative, 2-(3,4-dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (2-BI), which exhibited significant antidiabetic activity by reducing intestinal glucose absorption in diabetic animal models .

- Structure-Activity Relationship Studies : A study focused on methoxy-substituted 2-benzylidene-1-indanone derivatives revealed improved affinities for adenosine receptors compared to their hydroxy counterparts. The modification at the C4 position with a methoxy group resulted in enhanced receptor binding and biological activity .

Materials Science

Development of Organic Semiconductors

In materials science, this compound is explored for its potential in developing organic semiconductors . The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films contributes to its utility in these advanced materials.

Biological Studies

Investigating Biological Interactions

The compound is also studied for its interactions with various biological systems. Research indicates that this compound can influence enzyme activities and receptor interactions, which are critical in understanding its pharmacological effects.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antitumor and anti-inflammatory properties; cholinesterase inhibition |

| Materials Science | Potential use in organic semiconductors; stability in thin film applications |

| Biological Studies | Interaction with enzymes and receptors; implications for drug design |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-indanone varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of diseases such as Alzheimer’s.

Comparación Con Compuestos Similares

2-Methoxy-1-indanone: Similar in structure but with the methoxy group at the second position.

4-Hydroxy-2-indanone: Similar structure with a hydroxy group instead of a methoxy group.

4-Methyl-2-indanone: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 4-Methoxy-2-indanone is unique due to the presence of the methoxy group at the fourth position, which influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.

Actividad Biológica

4-Methoxy-2-indanone is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a methoxy group at the fourth position of the indanone framework, allows for various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound (CAS Number: 124067-30-7) has a molecular formula of C10H10O2 and a molecular weight of 166.19 g/mol. The presence of the methoxy group enhances its reactivity and solubility, making it a valuable precursor in synthetic organic chemistry.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of derivatives related to this compound. For instance, a derivative known as 2-BI demonstrated significant antidiabetic activity by reducing intestinal glucose absorption and improving glucose tolerance in diabetic animal models. The study indicated that dual antagonism at A1 and A2A adenosine receptors contributed to these effects, suggesting a promising avenue for diabetes treatment using similar compounds .

Inhibition of Cholinesterases

This compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially benefiting conditions such as Alzheimer's disease. Research indicates that modifications to the indanone structure can lead to enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting IC50 values in the low nanomolar range .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies on methoxy-substituted derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, one derivative exhibited an inhibition percentage of 83.73% against TNF-α expression in RAW 264.7 macrophages . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may modulate neurotransmitter levels, impacting cognitive functions and memory.

- Receptor Interaction : Its action as an adenosine receptor antagonist indicates it can influence metabolic pathways associated with glucose metabolism.

- Cytokine Modulation : The anti-inflammatory effects are likely mediated through the suppression of specific signaling pathways involved in inflammation.

Case Studies

Future Directions

The ongoing research into this compound and its derivatives suggests several promising avenues:

- Development of Antidiabetic Agents : Further exploration of its mechanism as an adenosine receptor antagonist could lead to novel treatments for diabetes.

- Alzheimer's Disease Therapeutics : Enhancing cholinesterase inhibitory activity could provide new strategies for managing Alzheimer's disease.

- Anti-inflammatory Drug Development : Investigating the anti-inflammatory pathways modulated by these compounds may yield effective treatments for chronic inflammatory diseases.

Propiedades

IUPAC Name |

4-methoxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDVYNOISPHDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558258 | |

| Record name | 4-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124067-30-7 | |

| Record name | 4-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.